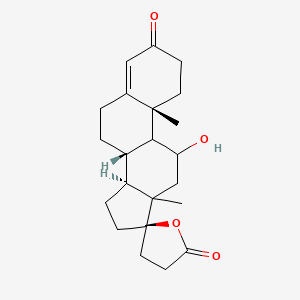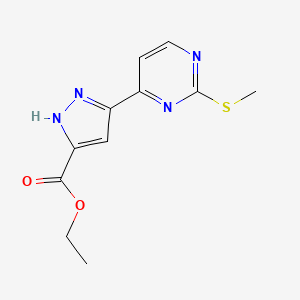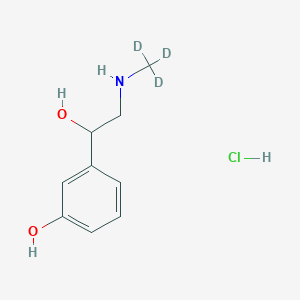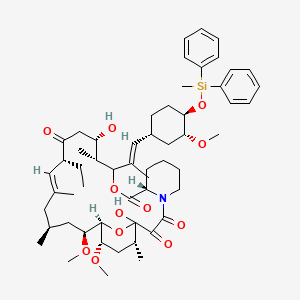
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) is a synthetic derivative of Ascomycin, a potent immunosuppressive agent. This compound is characterized by the presence of a methyl(diphenyl)silyl group and an epimeric mixture at the 19th position. It has a molecular formula of C56H81NO12Si and a molecular weight of 988.327 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) involves multiple steps, starting from AscomycinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of epimeric derivatives of Ascomycin.
Biology: Studied for its immunosuppressive properties and potential therapeutic applications in autoimmune diseases.
Medicine: Investigated for its potential use in organ transplantation and treatment of inflammatory conditions.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) involves binding to immunophilin proteins, which inhibits the activity of calcineurin. This inhibition prevents the activation of T-cells and the production of pro-inflammatory cytokines, leading to immunosuppression. The molecular targets include FK506-binding proteins (FKBPs) and the calcineurin pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ascomycin: The parent compound, known for its potent immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent with a similar mechanism of action.
Sirolimus: An immunosuppressant with a different mechanism, targeting the mTOR pathway.
Uniqueness
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) is unique due to its specific structural modifications, which enhance its stability and selectivity. The presence of the methyl(diphenyl)silyl group and the epimeric mixture at the 19th position provide distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Eigenschaften
Molekularformel |
C56H81NO12Si |
|---|---|
Molekulargewicht |
988.3 g/mol |
IUPAC-Name |
(9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-[methyl(diphenyl)silyl]oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C56H81NO12Si/c1-11-41-29-35(2)28-36(3)30-49(65-8)52-50(66-9)32-38(5)56(63,68-52)53(60)54(61)57-27-19-18-24-44(57)55(62)67-51(39(6)45(58)34-46(41)59)37(4)31-40-25-26-47(48(33-40)64-7)69-70(10,42-20-14-12-15-21-42)43-22-16-13-17-23-43/h12-17,20-23,29,31,36,38-41,44-45,47-52,58,63H,11,18-19,24-28,30,32-34H2,1-10H3/b35-29+,37-31+/t36-,38+,39+,40-,41+,44-,45-,47+,48+,49-,50-,51?,52+,56?/m0/s1 |
InChI-Schlüssel |
ZTHHJZKTDWZCTE-HAFGXBPJSA-N |
Isomerische SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H](C(O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6)/C)O)C)OC)OC)C)\C |
Kanonische SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6)C)O)C)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
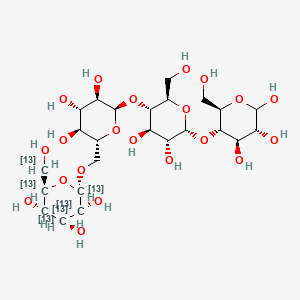
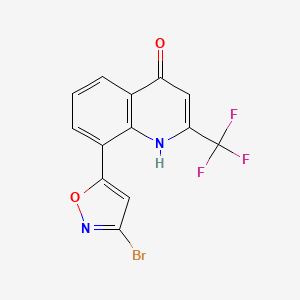
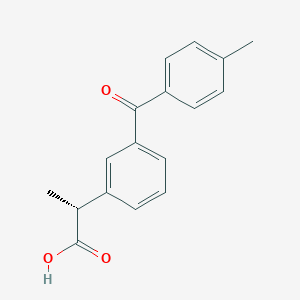
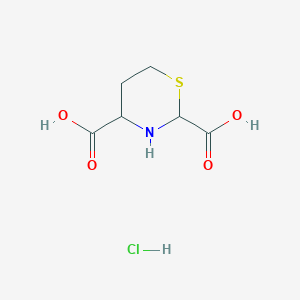
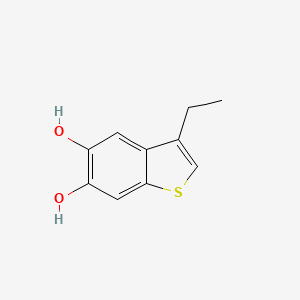
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
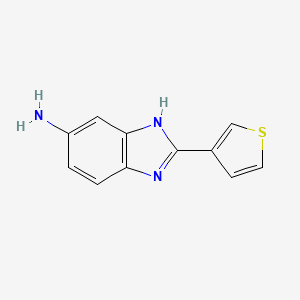

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
